(2-Ethyl-8-methyl-4-oxo-3-quinolin-2-ylchromen-7-yl) propanoate is a complex organic compound that belongs to the class of chromene derivatives. It features a unique structural arrangement that incorporates both quinoline and chromene moieties, making it of significant interest in various scientific fields, particularly medicinal chemistry.
In terms of classification, (2-Ethyl-8-methyl-4-oxo-3-quinolin-2-ylchromen-7-yl) propanoate is categorized under:
The synthesis of (2-Ethyl-8-methyl-4-oxo-3-quinolin-2-ylchromen-7-yl) propanoate can be approached through several chemical methods, typically involving multi-step organic reactions. A common strategy includes:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and catalyst selection, to ensure high yields and purity of the final product.
The molecular structure of (2-Ethyl-8-methyl-4-oxo-3-quinolin-2-ylchromen-7-yl) propanoate can be represented as follows:
This structure consists of:
Key structural data include:
(2-Ethyl-8-methyl-4-oxo-3-quinolin-2-ylchromen-7-yl) propanoate can participate in various chemical reactions, including:
The reactivity is influenced by the electronic nature of substituents on the aromatic rings and the steric hindrance presented by bulky groups.
The mechanism by which (2-Ethyl-8-methyl-4-oxo-3-quinolin-2-ylchromen-7-yl) propanoate exerts its effects—particularly in biological systems—often involves interaction with specific biological targets such as enzymes or receptors.
Research has shown that compounds with similar structures often demonstrate significant biological activity, including anti-inflammatory and anticancer properties.
Relevant data such as spectral analysis (NMR, IR) can provide insights into functional groups and confirm structural integrity.
(2-Ethyl-8-methyl-4-oxo-3-quinolin-2-y-chromen 7-y) propanoate has potential applications in:
This compound exemplifies the intersection of organic synthesis and applied chemistry, highlighting its importance across various scientific disciplines.
The molecular architecture of "(2-Ethyl-8-methyl-4-oxo-3-quinolin-2-ylchromen-7-yl) propanoate" exemplifies privileged scaffold hybridization, merging a 4-oxo-4H-chromene (chromone) core with a quinoline heterocycle via a C3 linkage. The chromene moiety contributes a benzopyrone system capable of hydrogen bonding and π-stacking interactions, while the quinoline unit provides an electron-rich bicyclic framework that enhances binding to hydrophobic enzyme pockets. The propanoate ester at the C7 position introduces steric bulk and modulates electronic distribution, potentially enhancing blood-brain barrier permeability [3] [8]. This hybridization leverages complementary pharmacophoric features:
Table 1: Key Molecular Features of Chromene-Quinoline Hybrids
| Structural Element | Role in Bioactivity | Example in Target Compound |
|---|---|---|
| Chromen-4-one core | Hydrogen bond acceptance; radical scavenging | 4-Oxo-2H-chromene scaffold |
| Quinoline at C3 | Chelation of metal ions; hydrophobic pocket penetration | Quinolin-2-yl substitution |
| C7 propanoate linker | Metabolic stability enhancement; conformational flexibility | O−CH(CH₃)COO− side chain |
| 2-Ethyl/8-methyl groups | Steric optimization for target binding | Lipophilic substituents at critical positions |
Chromene and quinoline pharmacophores have distinct evolutionary trajectories in medicinal chemistry:
Table 2: Evolution of Key Chromene-Quinoline Hybrid Classes
| Generation | Structural Features | Therapeutic Applications | Limitations Addressed |
|---|---|---|---|
| First (1980s) | Simple coumarin-quinoline conjugates | Antimicrobials | Low target specificity |
| Second (2000s) | Chromeno[3,2-c]quinoline fused systems | Anticancer, antivirals | Poor solubility |
| Third (Present) | Ester-functionalized hybrids (e.g., propanoate) | Neurodegenerative disease, multi-target agents | Metabolic instability; BBB penetration |
The design of "(2-Ethyl-8-methyl-4-oxo-3-quinolin-2-ylchromen-7-yl) propanoate" addresses three critical needs in contemporary drug discovery:1. Polypharmacology against complex diseases: Alzheimer’s disease involves amyloid aggregation, cholinesterase hyperactivity, and oxidative stress. Chromene-quinoline hybrids exhibit intrinsic multi-target capacity:- Chromone cores inhibit Aβ fibrillization and acetylcholinesterase (AChE) [4].- Quinoline moieties suppress β-secretase (BACE1) and metal-induced oxidative stress [10].- Molecular modeling confirms dual binding to AChE catalytic anionic site (quinoline) and peripheral anionic site (chromone) [1] [4].
This architectural strategy exemplifies molecular hybridization – a proven approach for overcoming limitations of singular pharmacophores in diseases with multifactorial pathologies [1] [2] [10].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6